Product packaging for AaIT neurotoxin, Androctonus australis(Cat. No.:CAS No. 131092-86-9)

AaIT neurotoxin, Androctonus australis

Cat. No.: B1180051
CAS No.: 131092-86-9
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Description

Contextualization of Scorpion Venom Peptidic Neurotoxins

Scorpion venoms are rich sources of a diverse array of peptides, many of which are neurotoxins that target ion channels in the nervous system of their prey and predators. nih.govresearchgate.net These peptidic neurotoxins are generally classified based on their primary targets, which include voltage-gated sodium, potassium, calcium, and chloride channels. nih.gov The toxins that act on sodium channels are particularly well-studied and are further categorized into α- and β-toxins based on their mode of action. nih.govwikipedia.orgnih.gov α-toxins typically prolong the inactivation of sodium channels, while β-toxins affect the voltage-dependence of channel activation. wikipedia.orgnih.gov This modulation of ion channel function disrupts normal nerve impulse transmission, leading to paralysis and, in many cases, death of the affected organism. researchgate.net

Historical Overview of AaIT Discovery and Initial Characterization

The insect-selective neurotoxin, Androctonus australis Hector insect toxin (AaIT), was first isolated and identified from the venom of the North African scorpion, Androctonus australis hector. wikipedia.orgnih.gov Initial studies in the early 1970s revealed a fraction of the venom that was highly toxic to insects but showed no paralytic effects on mammals, even at high concentrations. nih.govresearchgate.net This remarkable specificity prompted further investigation, leading to the purification and characterization of AaIT as a single-chain polypeptide. nih.govresearchgate.net Subsequent research established that AaIT is composed of 70 amino acids and its structure is stabilized by four disulfide bridges. nih.govresearchgate.netnih.gov These early studies were pivotal in highlighting the potential of scorpion venoms as a source of phylum-specific toxins.

Significance of AaIT as a Model for Insect-Selective Toxins

The strict insect selectivity of AaIT has made it a valuable model for studying the differences between insect and mammalian ion channels. researchgate.net This specificity is attributed to its unique interaction with insect voltage-gated sodium channels (VGSCs). wikipedia.orgnih.govresearchgate.net While VGSCs are highly conserved across different animal taxa, subtle structural variations in insect channels provide a specific binding site for AaIT, which is absent in their mammalian counterparts. researchgate.net This has significant implications for the development of bio-insecticides that are effective against pests while being safe for non-target organisms, including humans and beneficial insects. nih.govresearchgate.net The study of AaIT has provided a pharmacological tool to probe the structure and function of insect sodium channels and has paved the way for the development of novel and environmentally friendly pest control strategies. nih.gov

Properties

CAS No.

131092-86-9

Molecular Formula

C8H8O3

Synonyms

AaIT neurotoxin, Androctonus australis

Origin of Product

United States

Methodologies for Isolation and Purification of Aait

Chromatographic Techniques for AaIT Enrichment and Separation

The initial step in obtaining pure AaIT from crude scorpion venom involves a series of chromatographic techniques designed to separate the complex mixture of proteins and peptides. High-performance liquid chromatography (HPLC) is a cornerstone of this process, often utilized in a multi-step approach to achieve high purity.

A common strategy involves an initial size-exclusion chromatography step to fractionate the venom components based on their molecular weight. tums.ac.ir This is typically followed by one or more rounds of reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. For instance, a preparative C18 RP-HPLC column can be employed to significantly enhance the efficiency and speed of purification. nih.gov In some protocols, as much as 1 mg of AaIT can be obtained from 70 mg of crude venom through just two consecutive HPLC steps. nih.gov The elution of AaIT is typically achieved using a gradient of an organic solvent, such as acetonitrile, in the presence of an ion-pairing agent like trifluoroacetic acid (TFA). tums.ac.ir

The following table summarizes a typical two-step HPLC purification process for AaIT:

Chromatographic Step Column Type Principle of Separation Typical Eluent System Outcome
Step 1: Initial Fractionation Size-ExclusionMolecular SizeAqueous buffer (e.g., ammonium (B1175870) acetate)Partial separation of venom components, enrichment of fractions containing proteins in the molecular weight range of AaIT.
Step 2: High-Resolution Purification Reversed-Phase (e.g., C18)HydrophobicityAcetonitrile gradient in 0.1% Trifluoroacetic Acid (TFA)Isolation of highly pure AaIT from other venom peptides and proteins. tums.ac.irnih.gov

This table provides an interactive overview of the chromatographic techniques used for AaIT purification.

Advanced Electrophoretic and Mass Spectrometric Approaches in Purity Assessment

Once chromatographic separation is complete, the purity of the isolated AaIT must be rigorously assessed. This is crucial to ensure that the sample is free from other venom components that could interfere with subsequent analyses or applications.

Mass spectrometry (MS) plays a pivotal role in both monitoring the purification process and confirming the identity and purity of the final product. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly used. nih.gov Mass spectrometric screening of HPLC fractions allows for the unambiguous identification of those containing AaIT, thereby expediting the purification workflow and reducing the reliance on bioassays. nih.gov ESI-MS, in particular, offers high mass accuracy and the capability for relative quantitation, making it a preferred method for characterizing purification fractions. nih.gov The determined molecular mass of the purified toxin is a key indicator of its identity. For instance, a related toxin, AnCra2 from Androctonus crassicauda, was identified with a molecular weight of 7302.24 Da using a MALDI-TOF/TOF mass spectrometer. tums.ac.ir

Capillary electrophoresis (CE) coupled with mass spectrometry (CE-MS/MS) represents another advanced analytical technique for assessing the purity of neurotoxins like AaIT. This method offers excellent resolution of isomers and is less susceptible to interference from matrix components, providing a high degree of confidence in the purity of the sample. researchgate.net

The combination of these techniques provides a comprehensive profile of the purified toxin, confirming its molecular weight and homogeneity.

Strategies for Heterologous Expression and Recombinant Production of AaIT

The limited availability of AaIT from natural venom sources has driven the development of strategies for its recombinant production. Heterologous expression, which involves introducing the gene encoding AaIT into a host organism, offers a means to produce large quantities of the toxin for research and potential commercial applications. nih.gov This approach also ensures a consistent and homogenous supply, free from other venom components. nih.gov

Several expression systems have been explored for the production of recombinant AaIT and other venom toxins:

Escherichia coli : This bacterium is a widely used host for recombinant protein production due to its rapid growth and high-yield potential. nih.gov However, challenges can arise with the correct folding of complex proteins containing multiple disulfide bonds, such as AaIT. nih.gov This can lead to the formation of inactive inclusion bodies, requiring additional downstream processing steps to refold the protein. mdpi.com

Baculovirus Expression System : Baculoviruses, which are insect-specific viruses, have been successfully engineered to express AaIT. nih.govresearchgate.net This system is advantageous because the expression occurs in insect cells, which can facilitate proper protein folding and post-translational modifications. Recombinant baculoviruses expressing AaIT have shown enhanced insecticidal activity. researchgate.net

Fungal Expression Systems : Entomopathogenic fungi, such as Metarhizium anisopliae, have also been genetically modified to express AaIT. nih.govresearchgate.net This strategy aims to increase the virulence of the fungus against insect pests. High-level expression of AaIT in these fungi has been shown to significantly increase their toxicity to various insects. nih.gov

The choice of expression system depends on factors such as the desired yield, the need for post-translational modifications, and the intended application of the recombinant toxin. Regardless of the system used, the recombinant AaIT must still undergo a rigorous purification and characterization process, similar to that used for the native toxin, to ensure its structural and functional integrity.

The following table outlines the different heterologous expression systems for AaIT:

Expression System Host Organism Key Advantages Potential Challenges
Bacterial Escherichia coliHigh yield, rapid growth, low cost. nih.govFormation of inclusion bodies, improper folding of disulfide-rich proteins. mdpi.com
Viral BaculovirusExpression in insect cells, potential for correct folding and post-translational modifications, enhanced insecticidal activity. researchgate.netMore complex and costly than bacterial systems. mdpi.com
Fungal Metarhizium anisopliaeIncreased virulence of the entomopathogenic fungus. nih.govresearchgate.netProduction and purification can be more complex.

This interactive table summarizes the various systems used for the recombinant production of AaIT.

Structural Elucidation and Biophysical Characterization of Aait

Primary Amino Acid Sequence Determination of AaIT Isoforms

Multiple isoforms of AaIT have been identified and sequenced, revealing a high degree of homology among them. The primary structure of AaIT is a single polypeptide chain of 70 amino acids. nih.gov At least four isoforms, designated as AaIT1, AaIT2, AaIT4, and AaIT5, have been characterized. wikipedia.org

The determination of the amino acid sequence was accomplished through methods such as Edman degradation using a liquid-phase sequencer on the intact protein and its proteolytic fragments generated by enzymes like trypsin and chymotrypsin. nih.govnih.gov For instance, the sequence of neurotoxin III from Androctonus australis Hector was determined by analyzing the S-alkylated protein and its tryptic and chymotryptic peptides. nih.gov

Key findings from sequence analysis include:

AaIT1 and AaIT2 exhibit high similarity, with variations at only a few amino acid positions. wikipedia.orgnih.gov

AaIT4 shows less homology to AaIT1 and AaIT2. wikipedia.org This isoform is unique in that it also demonstrates toxicity to mammals, unlike other AaIT variants. nih.gov

A notable feature of some isoforms is the absence of certain amino acids, such as methionine and, unexpectedly, proline, which was previously thought to be crucial for the structural integrity of scorpion neurotoxins. nih.gov

The primary sequences of different AaIT isoforms and related toxins have been crucial for understanding their structure-function relationships and for classifying them within the broader family of scorpion neurotoxins. nih.govnih.gov

Table 1: Comparison of Sequenced AaIT Isoforms

Isoform Number of Amino Acid Residues Notable Sequence Features Reference
AaIT (general) 70 Single-chain polypeptide. nih.gov
AaIT1/AaIT2 70 Differ by only a few amino acid residues. wikipedia.orgnih.gov
AaIT4 65 Lacks methionine and proline; shows some homology with beta-type toxins. nih.gov

| Neurotoxin III | Not specified | Belongs to the same group as neurotoxin I, with 50 homologous positions. | nih.gov |

Disulfide Bond Topology and Its Contribution to Conformational Stability

The three-dimensional structure and stability of AaIT are critically dependent on the presence of four intramolecular disulfide bonds. nih.gov The arrangement of these bridges is a key determinant of the toxin's specific biological activity. The positions of these disulfide bridges have been determined through chemical methods, including analysis of proteolytic peptides before and after performic acid oxidation and partial labeling of cysteine residues. nih.gov

The disulfide bond connectivity in AaIT has been identified as Cys16–Cys37, Cys22–Cys42, Cys28–Cys44, and Cys38–Cys64. nih.gov This topology is crucial for maintaining the compact, folded structure of the toxin.

A significant finding is that while three of the four disulfide bridges in AaIT are in homologous positions to those in mammal-specific scorpion toxins, the fourth bridge is different. nih.gov In AaIT, this fourth bridge involves Cys38, whereas in mammal toxin II, the corresponding cysteine is at position 12. nih.gov This shift in one of the disulfide bonds is believed to induce a conformational change that is at least partially responsible for the insect-specific toxicity of AaIT. nih.gov The integrity of these disulfide bonds is essential for the conformational stability and, consequently, the bioactivity of the toxin. nih.gov

Three-Dimensional Structural Determination (e.g., NMR Spectroscopy, X-ray Crystallography)

The three-dimensional structure of AaIT and its homologs has been elucidated using high-resolution techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have provided detailed insights into the molecular architecture of the toxin.

Crystals of an insect-specific toxin from Androctonus australis Hector, AaH IT2, were grown and subjected to preliminary X-ray diffraction analysis. nih.gov The crystals were found to be orthorhombic, belonging to the space group P2(1)2(1)2(1). nih.gov More detailed crystal structures of related toxins, such as toxin II from the same scorpion, have been refined to high resolutions (e.g., 1.3 Å), revealing a dense core formed by an α-helix and an antiparallel β-sheet, stabilized by three of the four disulfide bridges. pnas.orgnih.gov

Table 2: Crystallographic and Structural Data for Androctonus australis Toxins

Toxin Method Resolution Key Structural Features Reference
AaH IT2 X-ray Crystallography Preliminary Orthorhombic crystals, space group P2(1)2(1)2(1). nih.gov
Toxin II X-ray Crystallography 1.3 Å Dense core of α-helix and β-sheet; loops protruding from the core. pnas.orgnih.gov

| Bj-xtrIT (related excitatory toxin) | X-ray Crystallography | 2.1 Å | Conserved α/β scaffold with an additional C-terminal α-helix. | core.ac.uk |

Solution Dynamics and Conformational Flexibility Analysis

While specific studies focusing solely on the solution dynamics and conformational flexibility of AaIT are not extensively detailed in the provided search results, inferences can be drawn from the structural data and studies of related toxins. The three-dimensional structure of a protein in solution is not static but exists as a dynamic ensemble of conformations.

The refinement of the crystal structure of toxin II to a high resolution allowed for the modeling of some discrete disorder, with three residues, including a disulfide bridge, being built with multiple conformations. nih.gov This suggests a degree of inherent flexibility in the folded state. Furthermore, the C-terminal extension observed in excitatory insect toxins like AaIT, particularly the last seven residues, is described as a highly mobile stretch, indicating significant conformational flexibility in this region. core.ac.uk

Techniques like NMR spectroscopy are well-suited for characterizing such dynamics in solution. nih.govnih.gov For other proteins, NMR has been used to study pH-dependent conformational variations and the disorder of terminal regions, which can be crucial for biological function. nih.govnih.gov The flexibility of loops and terminal regions in AaIT is likely important for its interaction with the insect sodium channel.

Post-Translational Modifications and Their Structural Impact

The primary post-translational modification (PTM) identified for AaIT from its cDNA sequence is the proteolytic processing of a precursor protein. Sequence analysis of cDNA clones encoding for Androctonus australis neurotoxins revealed that they are synthesized as precursors containing signal peptides of approximately 20 amino acids. dtic.mil These signal peptides are cleaved to produce the mature toxin. dtic.mil

For some mammal-active toxins from the same scorpion, additional peptide extensions at the C-terminus are also cleaved during maturation. dtic.mil The processing steps are not identical for all toxins, suggesting a complex regulatory mechanism for their biosynthesis. dtic.mil

The formation of the four disulfide bonds is another critical PTM that dictates the final three-dimensional structure and stability of the toxin. nih.gov While other PTMs like phosphorylation, glycosylation, or ubiquitination are known to significantly alter the structure and function of other proteins, there is no specific mention of these modifications for AaIT in the provided search results. epfl.chnih.govnih.govfrontiersin.orgresearchgate.net The structural impact of PTMs is generally to alter the charge, hydrophobicity, and conformation of a protein, which in turn influences its interactions and function. nih.govfrontiersin.org For AaIT, the most structurally significant PTMs are the initial proteolytic processing and the formation of its characteristic disulfide bridges.

Molecular Mechanisms of Action of Aait on Target Ion Channels

Specificity for Voltage-Gated Sodium Channels (VGSCs) in Invertebrates

AaIT exhibits a remarkable and strict selectivity for VGSCs in insects, a characteristic that has been extensively documented through toxicity assays, electrophysiological recordings, and ligand-receptor binding studies. nih.govresearchgate.net This specificity makes it a valuable pharmacological tool for investigating neuronal excitability in insects and has spurred interest in its potential as a bio-insecticide. nih.govresearchgate.net The toxin's high affinity for insect neuronal membranes is a key factor in its potent and selective action against these organisms. nih.gov

Research has identified that AaIT, like other alpha-scorpion toxins, binds to neurotoxin receptor site 3 on VGSCs. nih.govnih.gov This binding site is located on the extracellular loops of the channel protein. nih.gov Specifically, studies have implicated extracellular loops between segments S5 and S6 in domain I and domain IV, as well as the loop between S3 and S4 in domain IV, as being involved in the binding of site 3 neurotoxins. nih.gov The interaction of AaIT with this specific site is fundamental to its subsequent effects on channel function. nih.gov

The binding of AaIT to insect VGSCs leads to a significant modification of the channel's gating mechanism. nih.govresearchgate.net A primary effect of alpha-scorpion toxins is the inhibition of the fast inactivation process of the sodium channel. exlibrisgroup.com Normally, upon membrane depolarization, VGSCs open to allow sodium ion influx and then rapidly inactivate within milliseconds. nih.govyoutube.com AaIT binding slows down or removes this fast inactivation, prolonging the sodium current. nih.govescholarship.org This trapping of the channel in an open or modified open state is a hallmark of AaIT's action and directly leads to the hyperexcitability observed in affected neurons. nih.govescholarship.org The toxin essentially stabilizes the voltage sensor of domain IV in its deactivated position, which hinders the conformational changes required for fast inactivation. nih.gov

Ligand-receptor binding assays have been instrumental in characterizing the interaction between AaIT and its target. nih.govnih.gov These studies, often employing radiolabeled AaIT, have demonstrated that neuronal membranes from various insect species possess a single class of high-affinity, non-interacting binding sites for the toxin. nih.gov The dissociation constant (KD), a measure of binding affinity, is typically in the low nanomolar range, indicating a very strong and specific interaction. nih.gov

ParameterValue RangeReference
Dissociation Constant (KD)1-3 nM nih.gov
Binding Capacity (Bmax)0.5-2.0 pmol/mg protein nih.gov

This table summarizes the kinetic parameters of AaIT binding to insect neuronal membranes as determined by ligand-receptor binding assays.

Kinetic analysis further reveals the dynamics of this interaction, including the association and dissociation rate constants, which quantify how quickly the toxin binds to and unbinds from the receptor. nih.govyoutube.com These assays confirm the high specificity and affinity of AaIT for its receptor site on insect VGSCs. nih.gov

Electrophysiological Characterization of AaIT Effects on Neuronal Excitability (in vitro/ex vivo)

Electrophysiological studies on isolated insect neurons or nerve preparations have provided a detailed picture of AaIT's effects on neuronal excitability. The application of AaIT induces a state of hyperexcitability, characterized by a marked prolongation of the action potential and the generation of repetitive, spontaneous firing. nih.govresearchgate.net This occurs because the toxin's modification of sodium channel inactivation leads to a persistent inward sodium current following an initial stimulus. nih.govescholarship.org This sustained depolarization keeps the neuron in an excited state, leading to the observed repetitive discharges. nih.govnih.gov These in vitro and ex vivo findings directly explain the excitatory paralysis observed in insects exposed to the toxin. nih.gov

Mechanisms of Presynaptic Action and Neurotransmitter Release Modulation

The primary physiological effect of AaIT in insects, a rapid excitatory paralysis, is a direct consequence of its presynaptic action. nih.govresearchgate.net The toxin-induced repetitive firing in the terminal branches of motor nerves leads to a massive and uncoordinated release of neurotransmitters at the neuromuscular junction. nih.govresearchgate.net This sustained flood of neurotransmitters overstimulates the postsynaptic muscle cells, causing uncontrolled contractions and ultimately leading to paralysis. nih.gov The mechanism is rooted in the modulation of presynaptic VGSCs; by preventing their inactivation, AaIT ensures a prolonged depolarization of the nerve terminal, which in turn keeps voltage-gated calcium channels open, facilitating continuous neurotransmitter release. nih.govyoutube.comnih.gov

Physiological and Pharmacological Manifestations of Aait in Non Human Organisms

Neurophysiological Disruptions in Insect Models (e.g., Repetitive Firing in Motor Nerves)

The primary and most dramatic manifestation of AaIT in insect models is the induction of a state of hyperexcitability within the nervous system. This is a direct result of a presynaptic effect, specifically the generation of repetitive and uncontrolled firing in the terminal branches of motor nerves. researchgate.netnih.gov This aberrant neuronal activity leads to a massive and uncoordinated stimulation of the corresponding skeletal muscles. researchgate.netnih.govnih.gov The consequence for the insect is a rapid onset of excitatory paralysis, characterized by intense muscle contractions and spasms. nih.govmdpi.com

This neurophysiological disruption is attributed to the toxin's specific interaction with voltage-gated sodium channels (VGSCs) in the insect's nerve cell membranes. researchgate.netnih.govwikipedia.org AaIT binds to these channels and modifies their gating mechanism, causing a shift in the voltage-dependence of activation to more negative membrane potentials. wikipedia.orgnih.gov This alteration means that the sodium channels can be activated by smaller depolarizations, leading to the spontaneous and repetitive generation of action potentials that underlies the observed paralytic symptoms. researchgate.netnih.govresearchgate.net Studies on isolated axonal preparations from the cockroach (Periplaneta americana) have demonstrated that AaIT induces this repetitive firing, which is directly linked to a slowing of the sodium conductance turn-off, prolonging the excited state of the nerve. nih.gov

Effects on Excitable Membranes and Action Potential Dynamics in Invertebrate Systems

AaIT's interaction with the excitable membranes of invertebrate nerve cells is the foundational mechanism for its toxic effects. The toxin exclusively and specifically perturbs the sodium conductance of these membranes. researchgate.netnih.gov Electrophysiological and ligand-receptor binding assays have revealed that neuronal membranes from various insects possess a single class of high-affinity, non-interacting binding sites for AaIT. nih.gov

The binding of AaIT to external loops of the insect voltage-gated sodium channel directly alters the dynamics of the action potential. researchgate.netnih.gov In isolated insect axons, the application of AaIT leads to a slow, progressive depolarization of the membrane potential. researchgate.net This depolarization, combined with the modified gating of sodium channels, lowers the threshold for firing an action potential and facilitates the repetitive discharges observed. wikipedia.orgresearchgate.net Voltage-clamp experiments have confirmed that AaIT's primary effect is on the sodium current; it causes a small increase in the peak sodium conductance and significantly slows its inactivation. nih.gov This prolonged influx of sodium ions during an action potential prevents the nerve from repolarizing properly, leading to the sustained state of hyperexcitability. nih.govnih.gov Notably, the toxin does not appear to affect potassium conductance, highlighting its specific action on sodium channels. nih.gov

Differential Responses Across Various Insect Species and Developmental Stages

AaIT exhibits a remarkable selectivity for insects, with studies showing it has no effect on mammals or isopods. nih.gov However, within the class Insecta, the response to AaIT can vary significantly depending on the species and the developmental stage. researchgate.netnih.gov

The toxin has been shown to be effective against a broad range of insect pests and disease vectors. researchgate.net For instance, it induces an immediate contractile paralysis in the larvae of flies. nih.govnih.gov In locusts (Locusta migratoria), it produces a rapid excitatory "knock-down" effect. researchgate.netnih.gov The larvae of several lepidopteran species, including the tobacco hornworm (Manduca sexta), the cotton bollworm (Heliothis virescens), and the gypsy moth (Lymantria dispar), are susceptible to the toxin. researchgate.netnih.gov Furthermore, AaIT is toxic to both larval and adult stages of mosquitoes, such as the yellow fever mosquito (Aedes aegypti). researchgate.net

Different forms of insect-specific toxins have been isolated from the venom of Androctonus australis, including AaHIT1, AaHIT2, and AaHIT4. wikipedia.orgcapes.gov.br While most are insect-specific, AaHIT4 has been shown to also be toxic to crustaceans and even displays effects on mammalian sodium channels, indicating it may represent a more ancestral form of the toxin with a wider target range. wikipedia.orgnih.gov The varying susceptibility across different insect orders (e.g., Diptera, Orthoptera, Lepidoptera) and even between larval and adult stages of the same species suggests subtle differences in the structure or expression of the voltage-gated sodium channels that serve as the toxin's target. researchgate.netwikipedia.org

Research Findings on AaIT Effects

Table 1: Neurophysiological Effects of AaIT on Different Insect Models
Insect ModelObserved EffectMechanismReference
Fly LarvaeFast excitatory contraction paralysisInduction of repetitive firing in motor nerves nih.gov
Locusts (Locusta migratoria)Quick excitatory "knock-down" effectInduction of repetitive firing in motor nerves researchgate.netnih.gov
Cockroach (Periplaneta americana)Repetitive axonal firing, slow membrane depolarizationSlowing of sodium conductance turn-off researchgate.netnih.gov
Mosquitoes (Aedes aegypti)Toxicity to larval and adult stages, spasmodic movementsPresynaptic neurotoxic effect, muscle contraction researchgate.net
Moths (Heliothis virescens, Manduca sexta)Larval mortality, reduced feedingSodium channel blocking nih.gov

Structure Function Relationships and Rational Design of Aait Analogs

Site-Directed Mutagenesis to Probe Key Residues for Activity and Selectivity

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in a protein's function. By systematically replacing individual amino acids and evaluating the resulting changes in activity and selectivity, researchers can identify the key residues that form the toxin's active site and determine its target specificity.

While specific, comprehensive site-directed mutagenesis studies on AaIT are not extensively detailed in publicly available literature, the principles of this methodology are well-established for other neurotoxins. For instance, studies on botulinum neurotoxins (BoNTs) have successfully used this approach to identify critical residues within the active site. nih.gov In BoNT/A, mutations of residues like Glu-262, Phe-266, and Tyr-366 were shown to significantly impact the toxin's proteolytic activity, confirming their direct participation in the catalytic mechanism. nih.gov

Applying this logic to AaIT, mutagenesis studies would target residues within conserved regions or those predicted by computational models to be at the interface of the toxin-channel interaction. The goal would be to identify which residues are crucial for binding to the sodium channel and which are responsible for the toxin's selectivity towards insects over other organisms like mammals or crustaceans. wikipedia.orgnih.gov Research on other scorpion toxins, such as AahII, has highlighted the importance of specific residues, like Trp38, in the interaction with sodium channels. nih.gov Similar key residues are anticipated to exist in AaIT.

Table 1: Potential Target Residues for Site-Directed Mutagenesis in AaIT

Residue Type Hypothesized Function Rationale for Mutagenesis
Charged Amino Acids (e.g., Asp, Glu, Lys, Arg) Electrostatic interactions with the receptor To determine their role in the initial binding and orientation of the toxin on the channel surface.
Aromatic Amino Acids (e.g., Phe, Tyr, Trp) Hydrophobic and cation-pi interactions To probe their contribution to the binding affinity and stability of the toxin-channel complex. nih.gov

Mapping Functional Domains Critical for Receptor Interaction and Gating Modification

The activity of AaIT is a consequence of its ability to bind to a specific site on the insect voltage-gated sodium channel and subsequently modify the channel's gating properties. researchgate.net This leads to a persistent activation of the channel, causing repetitive firing of motor nerves and resulting in the characteristic excitatory paralysis observed in insects. researchgate.net

Mapping the functional domains of AaIT involves identifying the distinct regions of the polypeptide that are responsible for these two key functions: receptor binding and gating modification. Electrophysiological and ligand-receptor binding assays have shown that AaIT interacts with external loops of the insect VGSC. researchgate.net This interaction is highly specific, with neuronal membranes in insects displaying a single class of high-affinity binding sites for AaIT. researchgate.net

The structure of scorpion toxins is typically compact, with a series of beta-sheets and alpha-helices stabilized by disulfide bridges. The functional domains are often composed of surface-exposed loops. For AaIT, it is hypothesized that one or more of these loops form a "functional face" that complements the topology of the receptor site on the sodium channel. This binding is thought to occur at a site distinct from other neurotoxins, leading to a unique modification of the channel's activation and inactivation kinetics. wikipedia.org The mode of action is comparable to that of beta-toxins, which shift the voltage-dependence of channel activation to lower potentials. wikipedia.org

In Silico Modeling and Molecular Dynamics Simulations of AaIT-Channel Complexes

In recent years, computational approaches have become invaluable for studying the dynamic interactions between toxins and their targets at an atomic level. In silico modeling and molecular dynamics (MD) simulations can provide insights into the structure of the AaIT-channel complex that are often difficult to obtain through experimental methods alone.

These computational studies typically involve:

Homology Modeling: Creating a three-dimensional model of AaIT and the target insect sodium channel based on the known structures of related proteins.

Molecular Docking: Predicting the preferred binding orientation of AaIT on the sodium channel to form a stable complex. Studies on the related AahII toxin have successfully used docking methods like HADDOCK to predict the toxin-channel interface. nih.gov

Molecular Dynamics Simulations: Simulating the movement of atoms in the complex over time to assess its stability and to observe the conformational changes that occur upon binding. These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and salt bridges, that stabilize the complex.

For AaIT, these simulations would help to visualize how the toxin "locks" the voltage sensor of the sodium channel in a particular conformation, leading to the observed changes in gating. MD simulations of other neurotoxin-channel interactions have provided detailed pictures of the binding mechanisms and the roles of specific residues. jscimedcentral.com

Table 2: Insights from In Silico Modeling of Neurotoxin-Channel Interactions

Computational Method Information Gained Relevance to AaIT
Homology Modeling Provides a 3D structural framework for the toxin and channel. Essential for subsequent docking and simulation studies.
Molecular Docking Predicts the binding site and orientation of the toxin on the channel. nih.gov Identifies potential contact residues for experimental validation by mutagenesis. nih.gov

Design and Characterization of AaIT Chimeras or Variants with Modified Target Specificity

The detailed understanding of AaIT's structure-function relationships opens the door for the rational design of novel toxin variants with tailored properties. By creating chimeras (combining domains from different toxins) or introducing specific mutations, it is possible to alter the toxin's selectivity and activity.

One of the primary goals of engineering AaIT variants is to enhance its insecticidal properties while maintaining or even increasing its selectivity for insects over non-target organisms. This could involve modifying residues in the binding domain to increase affinity for insect sodium channels or to target channels from a broader range of insect pests.

Another exciting prospect is the creation of AaIT variants with entirely new target specificities. By swapping functional domains with those from other toxins that target different ion channels (e.g., potassium or calcium channels), it may be possible to create novel molecular probes or therapeutic agents. The principles of ion channel engineering are being applied to develop modulators with high specificity for various channel isoforms, which is crucial for avoiding off-target effects. nih.gov

The characterization of these engineered variants would involve a combination of the techniques described above:

Binding Assays: To determine the affinity and selectivity of the variant for its intended target.

Electrophysiology: To measure the functional effect of the variant on the target ion channel.

The development of AaIT-expressing recombinant baculoviruses for use as bio-insecticides is a practical application of this research, demonstrating the potential of genetically modifying the toxin for beneficial purposes. researchgate.net

Biotechnological Applications and Engineering of Aait for Research Tools

AaIT as a Molecular Probe for Ion Channel Pharmacology and Physiology

The unique properties of AaIT make it an invaluable molecular probe for dissecting the pharmacology and physiology of insect ion channels. nih.gov As a polypeptide neurotoxin, AaIT exhibits strict selectivity for insects, a characteristic that has been confirmed through toxicity tests, electrophysiological studies, and ligand-receptor binding assays. nih.gov This selectivity allows researchers to specifically target and study insect neuronal pathways without the confounding effects on mammalian systems that are common with broader-spectrum neurotoxins. researchgate.net

Binding assays have revealed that neuronal membranes from various insect species possess a single class of high-affinity, non-interacting binding sites for AaIT. nih.gov This specific binding perturbs the sodium conductance of the channel, leading to modifications in its gating mechanism. nih.gov The toxin's action results in the induction of repetitive firing in the terminal branches of motor nerves, causing massive, uncoordinated muscle stimulation and ultimately leading to a rapid excitatory paralysis in insects. nih.govresearchgate.net

This precise mechanism of action allows AaIT to be used as a pharmacological tool to explore the structure and function of insect VGSCs. nih.gov For instance, AaIT has been instrumental in studying the phenomenon of knockdown resistance (kdr) to insecticides in pests like houseflies (Musca domestica) and fruit flies (Drosophila melanogaster). nih.gov Studies have shown that fly strains with mutations in the para gene, which encodes the VGSC, exhibit significantly altered susceptibility to AaIT. nih.gov Strains with mutations conferring resistance to pyrethroids, such as the kdr and super-kdr houseflies, were found to be more susceptible to AaIT, demonstrating the pharmacological flexibility of the sodium channel and providing insights into the allosteric coupling between different toxin binding sites. nih.gov These findings underscore AaIT's utility in probing the molecular basis of insecticide resistance.

PropertyFindingReference
Selectivity Strictly selective for insects, with minimal to no effect on mammals. nih.govresearchgate.net
Binding Site A single class of high-affinity (K(D) = 1-3 nM), low-capacity (0.5-2.0 pmol/mg protein) sites on insect neuronal membranes. nih.gov
Mechanism Binds to external loops of the insect voltage-gated sodium channel, modifying its gating and causing repetitive neuronal firing. nih.govnih.gov
Application Used to study the pharmacological diversity of insect sodium channels and the mechanisms of insecticide resistance (e.g., kdr). nih.gov

Genetic Engineering of AaIT into Viral Vectors (e.g., Baculoviruses) for Enhanced Research Efficacy

To overcome the limitations of applying exogenous peptides and to enhance its utility as a research tool and potential bio-insecticide, the gene encoding AaIT has been successfully engineered into viral vectors, most notably baculoviruses. nih.govnih.govnih.gov Baculoviruses are insect-specific pathogens that can be modified to express foreign genes at high levels in infected host cells, making them an ideal system for delivering the AaIT toxin directly to its target site within the insect. researchgate.netspringernature.comresearchgate.net

The process involves several key steps. First, the AaIT gene is optimized for expression in the baculovirus system. This can include altering codon usage to match that of highly expressed baculovirus genes, such as the polyhedrin gene, to ensure efficient translation. nih.gov The modified gene is then fused to a signal sequence, like the gp67 signal peptide, which directs the translated AaIT protein to be secreted from the infected cell. nih.gov This engineered gene cassette is inserted into a baculovirus transfer vector, which is then used to generate a recombinant baculovirus, for example, within the Autographa californica multiple nucleopolyhedrovirus (AcMNPV) or Trichoplusia ni nuclear polyhedrosis virus (TnNPV) systems. nih.govnih.gov

The resulting recombinant baculoviruses, such as AcUW2(B).AaIT and TnNPV-AaIT, express and secrete functional AaIT during the infection process. nih.govnih.gov This continuous production of the neurotoxin within the insect host significantly accelerates the speed of kill compared to the wild-type virus alone. nih.govnih.gov The efficacy of these engineered viruses is attributed to their ability to continuously supply the toxin to the insect's central nervous system. nih.gov This approach has not only created more potent bio-insecticides but has also provided researchers with a powerful method to study the toxin's effects in a more physiologically relevant context.

Recombinant VirusParental VirusPromoterKey ImprovementReference
AcMNPV-AaIT Autographa californica multiple nucleopolyhedrovirusp10Expressed AaIT fused to a signal peptide, resulting in faster insect paralysis. nih.gov
TnNPV-AaIT Trichoplusia ni nuclear polyhedrosis virusPolyhedrinAaIT gene was optimized and fused to a gp67 signal sequence, shortening the time to kill larvae. nih.gov
AcUW2(B).AaIT Autographa californica multiple nucleopolyhedrovirusp10Widely used in studies to demonstrate enhanced insecticidal activity. nih.gov

Utilization of AaIT in Developing In Vitro Assays for Ion Channel Modulator Screening

The development of high-throughput screening (HTS) assays is crucial for discovering new ion channel modulators for pharmaceutical and agricultural purposes. nih.govresearchgate.net AaIT's specific and potent action on insect VGSCs makes it a valuable tool in the development and validation of such assays. nih.gov While assays specifically using AaIT are not extensively detailed in the provided literature, its known mechanism allows it to serve as a critical reference compound or positive control.

In vitro assays for ion channel screening often rely on measuring changes in ion flux or membrane potential, frequently using fluorescence-based detection systems. nih.govprofacgen.com For example, automated platforms can use voltage-sensitive dyes to monitor channel activity in response to various compounds. researchgate.netresearchgate.net In this context, AaIT can be used to:

Validate Assay Performance: By applying AaIT to cells expressing insect VGSCs, researchers can confirm that the assay is sensitive and responsive enough to detect potent channel modulators. The robust and predictable response induced by AaIT serves as a benchmark for assay quality.

Establish a Baseline for Potency: The known high affinity of AaIT provides a standard against which the potency of novel compounds can be compared.

Probe for Specificity: In assays designed to find new insecticides, AaIT can be used as a tool to confirm that hits are acting on the intended target (insect VGSCs) and to characterize their mechanism relative to AaIT's known effects.

Several HTS technologies could incorporate AaIT for these purposes. Automated patch-clamp systems, which provide high-quality electrophysiological data at a higher throughput than manual methods, could use AaIT to characterize the specific effects of new compounds on channel gating. nih.gov Similarly, fluorescence-based assays using platforms like the Voltage/Ion Probe Reader (VIPR) can screen large libraries for compounds that either mimic or antagonize the effects of AaIT. nih.govresearchgate.net

Assay TypePrincipleRole of AaITReference
Fluorescence-Based Assays (e.g., VIPR) Measures changes in membrane potential or ion concentration using fluorescent dyes.Positive control to validate assay sensitivity and to benchmark the potency of test compounds. nih.govresearchgate.net
Automated Electrophysiology (Patch-Clamp) High-throughput measurement of ionic currents through channels in cell membranes.Reference compound to characterize the specific mechanism of action of new modulators on channel gating. profacgen.comnih.gov
Radioligand Binding Assays Measures the ability of a test compound to displace a labeled ligand (e.g., radiolabeled AaIT) from its receptor site.Can be used as the labeled ligand to directly screen for compounds that bind to the same site on the sodium channel. nih.gov

Integration of AaIT Gene Expression in Model Organisms for Functional Studies

The integration of the AaIT gene into the genome of model organisms, particularly Drosophila melanogaster, provides a powerful in vivo system for functional studies of ion channels and neuronal networks. nih.govnih.govnih.gov By creating transgenic organisms that can conditionally express the neurotoxin, researchers can investigate the physiological consequences of specific sodium channel modulation in a living animal with a well-characterized genetic background. nih.govuni-wuerzburg.deyoutube.com

This approach allows for precise spatial and temporal control over toxin expression using genetic tools like the GAL4/UAS system in Drosophila. youtube.com For example, expressing AaIT in specific subsets of neurons enables the study of their role in particular behaviors or physiological processes. This method has been used effectively with other neurotoxins to disrupt neurotransmitter release and analyze synaptic and network function. nih.govuni-wuerzburg.de

Model OrganismResearch FocusKey FindingsReference
Drosophila melanogaster Probing sodium channel function and insecticide resistance.Mutations in the para gene (VGSC) alter susceptibility to AaIT, confirming the channel as the in vivo target. nih.gov
Musca domestica Investigating the molecular basis of knockdown resistance (kdr).Pyrethroid-resistant strains (kdr, super-kdr) showed increased susceptibility to AaIT, indicating allosteric interactions between insecticide and toxin binding sites. nih.gov
Drosophila melanogaster (Transgenic) Conditional expression of neurotoxins for functional analysis of neuronal circuits.(Methodology established with other toxins) Allows for targeted disruption of neuronal function to study behavior and physiology. nih.govnih.govuni-wuerzburg.de

Evolutionary Toxinology and Venom Proteomics of Androctonus Australis

Phylogenetics of AaIT within the Context of Scorpion Neurotoxin Evolution

The evolution of scorpion neurotoxins, including AaIT, is a dynamic process shaped by selective pressures over millions of years. Phylogenetic analyses reveal that mammal-active sodium channel toxins (NaTx), such as those found in Androctonus, have evolved independently on multiple occasions within the family Buthidae. oup.comnih.gov This convergent evolution highlights the adaptive significance of these toxins in predator deterrence and prey capture.

Previously, it was thought that the divergence of buthid toxins was an ancient event, reflecting the separation of Old World and New World scorpion lineages. oup.comsharmalabuw.org However, recent phylogenomic studies suggest a more recent diversification of mammal-active toxins, with temporal windows correlating with the diversification of major scorpion predators like shrews, bats, and rodents. nih.gov This indicates an evolutionary arms race, where the toxins evolved in response to the emergence of mammalian predators. nih.govbiorxiv.org The ancestral function of these neurotoxins was likely insect-specific, facilitating prey capture, with the anti-mammal activity being a derived trait for defense. oup.com

AaIT belongs to the α-toxin family, which are modulators of voltage-gated sodium channels. nih.gov Phylogenetic trees constructed from the amino acid sequences of numerous long-chain scorpion toxins show a functional divergence that aligns with their evolutionary relationships. nih.gov The structural scaffold of these toxins is highly conserved, yet they exhibit significant functional diversity, targeting a wide array of ion channels in different animal groups. oup.comnih.gov

Comparative Proteomic Analysis of Androctonus australis Venom Composition

Proteomic studies of Androctonus australis venom reveal a highly complex mixture of peptides and proteins. researchgate.net Using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry, researchers have identified hundreds of distinct molecular components in the venom of Androctonus species. researchgate.netmdpi.commdpi.com

A comparative analysis of venom from different Androctonus species, including A. australis, A. amoreuxi, and A. bicolor, shows species-specific electrophoretic profiles. researchgate.net For instance, liquid chromatography/mass spectrometry analyses detected 324 components in the venom of A. australis, with a significant number of disulfide-rich peptides. researchgate.net The molecular weight of these components varies, with a notable abundance of short-chain toxins (2000–4000 Da) that typically target potassium channels, and long-chain toxins (>4000 Da), like AaIT, which modulate sodium channels. mdpi.com

The venom composition can be broadly categorized into several families of molecules. Neurotoxins targeting sodium and potassium channels are predominant. mdpi.commdpi.com In a study of Moroccan Androctonus species, neurotoxins targeting Na+ channels constituted a significant percentage of the venom, with A. australis specimens showing percentages ranging from 22.31% to 25.86%. mdpi.com Other components include enzymes like hyaluronidase, which facilitates the spread of venom in the victim's tissues, although protease and phospholipase A2 activities are generally weak or undetectable in Androctonus venoms. researchgate.net

Table 1: Comparative Proteomic Data of Androctonus Venoms

SpeciesNumber of Molecular Masses DetectedPercentage of Neurotoxins Targeting Na+ ChannelsReference
Androctonus australis (Zagora)33622.31% mdpi.com
Androctonus australis (Tendrara)Not Specified25.86% mdpi.com
Androctonus amoreuxi (Tata)Not Specified25.4% mdpi.com
Androctonus bicolor (Draa Valley)57821.33% mdpi.com
Androctonus mauritanicus (Essaouira)Not Specified36.42% mdpi.com

Molecular Diversification and Adaptation of AaIT Genes

The diversification of scorpion toxin genes, including those encoding for AaIT, is driven by processes of gene duplication and positive selection. nih.govnih.gov This allows for the evolution of new toxin functions and specificities. The multigene family of α-toxins in scorpions is a clear example of this evolutionary process, where multiple gene copies have diverged to target different subtypes of sodium channels in various animal groups. nih.gov

Studies on other α-toxins have identified specific amino acid residues that are under positive selection. nih.gov These "hotspots" of evolution are often located on the functional surfaces of the toxin molecule, directly influencing its interaction with the target ion channel. nih.gov Even single point mutations can dramatically alter the toxin's subtype selectivity, highlighting the molecular basis for the functional diversification of these peptides. nih.govnih.gov This adaptive evolution allows scorpions to fine-tune their venom to be effective against a range of prey and predators.

The molecular evolution of these toxin genes is an ongoing process, leading to the vast diversity of venom components observed across different scorpion species and even within populations of the same species. This genetic variation is the raw material for natural selection to act upon, shaping the venom's composition to meet the specific ecological challenges faced by the scorpion.

Environmental and Biological Factors Influencing AaIT Expression and Venom Variability

The composition and toxicity of scorpion venom, including the expression of AaIT, are not static but can be influenced by a variety of environmental and biological factors. mdpi.comsemanticscholar.org This phenotypic plasticity allows scorpions to adjust their venom profile in response to changing conditions.

Diet: The type of prey consumed can influence venom composition and yield. researchgate.netnih.gov Studies have shown that a diet of certain prey items, such as grasshoppers, can lead to a higher venom yield compared to other food sources. nih.gov This suggests that the availability of specific nutrients can impact the synthesis of venom components.

Temperature and Humidity: Climatic factors play a significant role in scorpion activity and venom production. researchgate.netnih.gov Venom recovery has been observed to be lower in colder temperatures and higher during the hottest parts of the year. researchgate.netresearchgate.net Temperature can also affect the feeding rates of scorpions, which in turn influences venom production. researchgate.net Humidity has also been identified as a key determinant of venom production. nih.gov

Predator Exposure: The presence of predators can induce changes in venom chemistry. royalsocietypublishing.org Scorpions exposed to surrogate predators have been shown to exhibit a different venom profile, with a relative increase in components toxic to vertebrates and a decrease in those effective against invertebrate prey. royalsocietypublishing.org This provides evidence for adaptive plasticity in venom composition as a defensive strategy.

Intraspecific Variation: Significant variation in venom composition can exist between individuals of the same species, even from the same population. africaresearchconnects.com This polymorphism can be attributed to genetic differences as well as the influence of the aforementioned environmental and biological factors. mdpi.comsemanticscholar.org

Table 2: Factors Influencing Scorpion Venom Variability

FactorObserved EffectReference
DietDifferent prey types affect venom yield. researchgate.netnih.gov
TemperatureHigher temperatures are associated with increased venom production and scorpion activity. researchgate.netresearchgate.net
HumidityIdentified as a key determinant of venom production. nih.gov
Predator ExposureInduces a shift in venom composition towards more defensively potent toxins. royalsocietypublishing.org
Geography/EcologyVenom composition varies between populations from different locations. mdpi.com

Advanced Research Methodologies Applied to Aait Studies

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution AaIT-Channel Complex Visualization

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique in structural biology for determining the three-dimensional structures of macromolecular complexes at near-atomic resolution. nih.govkoreascience.kr This method is particularly advantageous for studying membrane proteins like ion channels and their complexes with toxins such as AaIT, as it does not require crystallization. nih.gov

The application of cryo-EM to the AaIT-sodium channel complex involves embedding the purified and functional complex in a thin layer of vitreous ice, preserving its native conformation. youtube.com Images of millions of individual complexes, randomly oriented in the ice, are then captured using a transmission electron microscope. youtube.com Through sophisticated single-particle analysis software, these 2D projection images are classified and computationally reconstructed into a high-resolution 3D density map. nih.govkoreascience.kr

A high-resolution cryo-EM map of the AaIT-channel complex would provide invaluable insights, including:

Precise Binding Site: Identification of the specific amino acid residues on both the AaIT toxin and the sodium channel that form the binding interface.

Conformational Changes: Visualization of the structural changes induced in the sodium channel upon toxin binding, explaining how AaIT modifies its gating mechanism. mdpi.com

Mechanism of Selectivity: Structural comparison with vertebrate sodium channels could reveal the basis for AaIT's insect-specific toxicity. wikipedia.org

The ability of cryo-EM to resolve distinct conformational states also means it could capture snapshots of the channel in its resting, activated, and inactivated states as influenced by AaIT binding. researchgate.net

Table 1: Cryo-EM Workflow for AaIT-Channel Complex Analysis

StepDescriptionExpected OutcomeSignificance
Sample Preparation The insect voltage-gated sodium channel is purified and reconstituted into a lipid environment (e.g., nanodisc). AaIT is added in excess to ensure complex formation. The sample is then rapidly frozen to create a thin layer of vitreous ice.A frozen-hydrated grid containing randomly oriented, structurally preserved AaIT-channel complexes.Preserves the complex in a near-native state, avoiding artifacts from crystallization. nih.gov
Data Collection The grid is imaged in a transmission electron microscope equipped with a direct electron detector, collecting thousands of micrographs containing images of individual particles.A large dataset of 2D projection images of the AaIT-channel complex.Direct electron detectors and automated collection enable high-throughput acquisition of high-quality images. koreascience.kr
Image Processing Individual particle images are picked, aligned, and classified. 2D class averages are generated, followed by the reconstruction of a 3D density map using single-particle analysis algorithms.A 3D electron density map of the AaIT-channel complex, potentially at a resolution of less than 4 Å. nih.govAllows for de novo atomic model building of the complex, revealing fine structural details. nih.gov
Model Building & Refinement An atomic model of the AaIT-channel complex is built into the cryo-EM density map and refined.A high-resolution atomic model detailing the precise interactions between AaIT and the channel.Provides a structural basis for the toxin's mode of action and insect selectivity. wikipedia.org

Single-Molecule Fluorescence and FRET Techniques for Interaction Dynamics

To understand the dynamic nature of the interaction between AaIT and its target sodium channel, single-molecule fluorescence techniques, particularly Förster Resonance Energy Transfer (FRET), are exceptionally powerful. nih.govnih.gov FRET acts as a "spectroscopic ruler," measuring the distance between two fluorescent molecules (a donor and an acceptor) on a nanometer scale. sapub.org This technique is ideal for observing real-time conformational changes and binding events in individual protein complexes. schroderlab.orgrsc.org

In a typical experiment, AaIT would be labeled with a donor fluorophore, while the sodium channel protein would be labeled with a complementary acceptor fluorophore at a site near the expected toxin binding pocket. nih.gov When AaIT binds to the channel, the donor and acceptor come into close proximity (typically <10 nm), resulting in energy transfer from the donor to the acceptor. microscopyu.com This transfer can be detected as a decrease in the donor's fluorescence intensity and an increase in the acceptor's sensitized emission. numberanalytics.com

By monitoring these fluorescence changes over time, researchers can directly observe:

Binding and Dissociation Kinetics: The rates at which single AaIT molecules bind to and unbind from the channel.

Conformational Dynamics: Fluctuations in FRET efficiency can reveal conformational changes within the channel protein as it transitions between different functional states while the toxin is bound. nih.gov

Stoichiometry of Interaction: The number of toxin molecules that bind to a single channel can be determined. nih.gov

Fluorescence Lifetime Imaging Microscopy (FLIM) is a particularly rigorous method for measuring FRET, as it records the fluorescence decay time of the donor, which shortens unambiguously when FRET occurs. addgene.org

Table 2: Hypothetical FRET Data for AaIT-Channel Interaction

StateDonor Fluorophore (Location)Acceptor Fluorophore (Location)Donor-Acceptor Distance (Å)FRET Efficiency (E)Observation
Unbound AaIT (e.g., C-terminus)Sodium Channel (extracellular loop)>100~0No energy transfer; only donor fluorescence is observed upon donor excitation.
Bound (Open State) AaIT (e.g., C-terminus)Sodium Channel (extracellular loop)45~0.65High energy transfer; donor fluorescence is quenched and strong acceptor emission is detected.
Bound (Inactive State) AaIT (e.g., C-terminus)Sodium Channel (extracellular loop)55~0.40Moderate energy transfer; indicates a conformational change in the channel that alters the distance between the probes.

High-Throughput Screening Platforms for Identifying Novel AaIT Modulators

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds for their ability to modulate a specific biological target. nih.govnih.gov In the context of AaIT, HTS platforms can be used to identify novel small molecules that either inhibit or enhance the toxin's effect on insect sodium channels. Such modulators could lead to the development of more effective insecticides or new pharmacological tools.

An HTS campaign for AaIT modulators would typically employ a cell-based assay. nih.gov This involves using a cell line that stably expresses the insect voltage-gated sodium channel of interest. The assay is performed in microtiter plates (e.g., 384- or 1536-well format) to allow for massive parallel screening. ufl.edu A fluorescent or luminescent reporter system is used to measure channel activity. For example, a voltage-sensitive dye or a calcium indicator could be used, as sodium channel opening leads to membrane depolarization and subsequent calcium influx.

The screening process involves:

Plating the cells in microtiter plates.

Adding compounds from a large chemical library to individual wells. youtube.com

Adding a specific concentration of AaIT to activate the sodium channels.

Measuring the signal from the reporter dye using an automated plate reader. youtube.com

Compounds that significantly increase or decrease the signal compared to controls are identified as "hits." Inhibitors would decrease the signal by preventing AaIT from binding or acting on the channel, while potentiators would increase the signal.

Table 3: Example HTS Campaign for AaIT Modulators

Compound IDCompound TypeConcentration (µM)Signal (Relative Fluorescence Units)% Inhibition/PotentiationClassification
Control (AaIT only)--15,0000%-
Cmpd-A0123Small Molecule101,80088%Hit (Inhibitor)
Cmpd-B4567Small Molecule1014,5003%Inactive
Cmpd-C8910Small Molecule1025,50070%Hit (Potentiator)
Cmpd-D1112Small Molecule107,65049%Hit (Inhibitor)

Application of Artificial Intelligence and Machine Learning in Predicting AaIT Function and Interactions

One key application is the prediction of drug-target interactions. nih.gov ML models, such as deep neural networks, can be trained on existing data of known toxin-channel interactions. nih.gov By inputting the amino acid sequences of AaIT and its target sodium channel, these models can predict the likelihood of interaction, the binding affinity, and even the specific residues at the binding interface. This information can prioritize mutations for experimental validation via techniques like site-directed mutagenesis.

AI can also be used to analyze data from other advanced methodologies. For instance, ML algorithms can improve the classification of particle images in cryo-EM data, helping to distinguish between subtly different conformational states of the AaIT-channel complex. youtube.com In HTS, AI can identify complex patterns in screening data to predict the activity of new compounds and reduce false positives. nih.gov The ultimate goal is to create predictive models that can accelerate the discovery of novel modulators and provide deeper insights into the toxin's mechanism of action. nih.gov

Table 4: AI and Machine Learning Approaches in AaIT Research

AI/ML TechniqueApplication to AaIT ResearchInput DataPredicted OutputSignificance
Deep Learning (e.g., CNN, RNN) Prediction of AaIT binding sites on sodium channels.Amino acid sequences of AaIT and channel isoforms; known toxin-channel structures.3D coordinates of the binding interface; binding affinity scores.Guides rational design of mutagenesis experiments to validate key interaction residues. nih.gov
Support Vector Machines (SVM) Classification of compounds from HTS data.Chemical structures and biological activity data from an initial HTS screen.Prediction of whether a new compound will be an inhibitor, potentiator, or inactive.Prioritizes compounds for follow-up studies and helps build structure-activity relationships (SAR). walshmedicalmedia.com
Natural Language Processing (NLP) Extraction of interaction data from scientific literature.Large corpus of published research papers on scorpion toxins and ion channels.A structured database of toxin-target interactions, binding affinities, and functional effects.Automates data curation and identifies trends and knowledge gaps in the field. researchgate.net
Generative Models (e.g., VAE, GAN) Analysis of cryo-EM data to model conformational dynamics.Raw 2D particle images from a cryo-EM experiment.A continuous trajectory of conformational changes in the AaIT-channel complex.Visualizes the dynamic motions of the complex, which are difficult to capture with traditional methods. youtube.com

Future Directions and Unexplored Avenues in Aait Neurotoxin Research

Discovery and Characterization of Novel AaIT Isoforms and Their Functional Divergence

The venom of a single scorpion species is a complex cocktail of numerous bioactive peptides, and it is highly probable that multiple isoforms of AaIT exist within the venom of Androctonus australis. Venom gland transcriptomic analyses of various scorpion species have consistently revealed a remarkable diversity of toxin-encoding genes, suggesting a continuous process of gene duplication and neofunctionalization. nih.govnih.govplos.org For instance, studies on the scorpion Lychas mucronatus have identified numerous new venom components through transcriptome analysis, highlighting the potential for discovering previously uncharacterized toxins. nih.gov Similarly, research on Androctonus australis hector has already identified several insect-specific toxins, designated as AaHIT1, AaHIT2, AaHIT4, and AaHIT5, which exhibit variations in their sequences and, in some cases, their target specificity. wikipedia.org

Future research should focus on a systematic and deep transcriptomic and proteomic analysis of the Androctonus australis venom gland to identify and sequence all potential AaIT isoforms. The discovery of these novel isoforms would open up avenues to investigate their functional divergence. It is plausible that different isoforms possess subtle yet significant variations in their potency, selectivity for different insect species, or their interaction with different subtypes of insect VGSCs. For example, some isoforms might be more effective against certain agricultural pests, while others could be more potent against disease vectors. Understanding this functional divergence is crucial for tailoring the application of AaIT-based bio-insecticides for specific targets. nih.gov

Moreover, the characterization of these isoforms would provide invaluable insights into the structure-function relationships of AaIT. By comparing the sequences and activities of different isoforms, researchers can pinpoint key amino acid residues that determine the toxin's potency and selectivity. This knowledge is fundamental for the rational design of more effective and specific insecticidal agents.

Elucidating Allosteric Modulation Mechanisms Beyond Primary Binding Sites

The primary mode of action of AaIT involves binding to receptor site 3 on insect VGSCs, which slows down the inactivation of the sodium current and leads to prolonged neuronal firing. probiologists.com However, the interaction of toxins with ion channels is often more complex, involving allosteric modulation where binding at one site influences the properties of another. Research on other scorpion toxins has revealed intricate allosteric interactions between different neurotoxin receptor sites on VGSCs. nih.govnih.gov For instance, the binding of β-toxins to receptor site 4 can enhance the binding and toxicity of α-toxins that target receptor site 3. nih.gov

A key future direction is to investigate whether AaIT engages in similar allosteric modulation of insect VGSCs. It is conceivable that AaIT's activity is influenced by the binding of other molecules, either other toxins present in the venom or endogenous modulators within the insect. Studies have shown that the binding of α-scorpion toxins to insect sodium channels can be cooperatively modulated by other compounds like veratridine. scilit.com Exploring these potential allosteric mechanisms could reveal new ways to enhance the efficacy of AaIT. For example, a non-toxic compound that allosterically increases the affinity of AaIT for its receptor could be co-formulated to create a more potent insecticide.

Furthermore, investigating the allosteric effects of AaIT on the channel could unveil more subtle aspects of its mechanism of action. Beyond simply inhibiting inactivation, AaIT binding might induce conformational changes that affect other channel properties, such as voltage-dependence of activation or ion selectivity. Unraveling these complex allosteric networks will provide a more complete picture of how AaIT so effectively disrupts insect neuronal function and could inform the development of next-generation insecticides with novel modes of action.

Integrative Omics Approaches (Genomics, Transcriptomics, Proteomics) for Comprehensive Understanding

The advent of high-throughput 'omics' technologies offers an unprecedented opportunity to gain a holistic understanding of AaIT. While individual transcriptomic and proteomic studies of scorpion venom have been conducted, a truly integrative approach that combines genomics, transcriptomics, and proteomics is necessary for a comprehensive view. nih.govnih.govplos.org

A comprehensive genomic analysis of Androctonus australis would provide the blueprint of all toxin genes, including the full repertoire of AaIT isoforms and their regulatory elements. This would allow for an understanding of the evolutionary origins and diversification of these toxins.

Table 1: Potential Insights from Integrative Omics Approaches in AaIT Research

Omics ApproachPotential Discoveries and Insights
Genomics - Identification of the complete set of AaIT gene isoforms.- Understanding the genomic organization and evolution of toxin genes.- Identification of regulatory elements controlling toxin gene expression.
Transcriptomics - Quantifying the expression levels of different AaIT isoforms under various conditions (e.g., diet, age, season). nih.gov- Identifying novel, low-abundance AaIT transcripts.- Understanding the transcriptional regulation of venom production.
Proteomics - Identifying all mature AaIT protein isoforms present in the venom. nih.gov- Characterizing post-translational modifications of AaIT.- Quantifying the relative abundance of different AaIT isoforms in the venom.
Integrative Analysis - Correlating gene sequences with expressed transcripts and mature proteins to understand the full pathway of toxin production.- Linking specific isoforms to their functional roles.- Building a comprehensive model of the Androctonus australis "venome."

By integrating these datasets, researchers can trace the journey from gene to protein, including post-translational modifications, and correlate this information with the functional activity of the final toxin products. This integrative approach will not only provide a complete catalog of AaIT and its variants but also shed light on the regulation of venom production. Such a comprehensive understanding is critical for the potential biotechnological production of specific AaIT isoforms for targeted applications.

Development of Predictive Models for AaIT Activity and Selectivity Based on Structural and Biophysical Data

The development of computational models that can predict the activity and selectivity of neurotoxins based on their structure is a rapidly advancing field. mdpi.comnih.gov These models hold the promise of accelerating the discovery and design of novel insecticidal peptides by reducing the need for extensive and time-consuming experimental screening.

Future research should focus on developing robust Quantitative Structure-Activity Relationship (QSAR) models specifically for AaIT and related insect-specific toxins. nih.govmdpi.com These models would leverage the growing body of structural and functional data on AaIT isoforms and mutants to identify the key molecular features that govern their interaction with insect VGSCs. By inputting the three-dimensional structure of a novel or engineered AaIT variant, these models could predict its binding affinity, potency, and selectivity.

Computational docking studies, which simulate the interaction between a toxin and its receptor at the atomic level, will be instrumental in building and refining these predictive models. nih.gov By modeling the binding of different AaIT isoforms to the known structure of insect VGSCs, researchers can generate hypotheses about the critical residues involved in the interaction, which can then be tested experimentally. As our understanding of the three-dimensional structure of both AaIT and its target channels improves, so too will the accuracy of these predictive models.

Ultimately, the goal is to create a virtual screening platform where thousands of potential AaIT variants can be rapidly assessed for their insecticidal properties. This would dramatically accelerate the development of new and improved bio-insecticides that are not only highly effective but also exquisitely selective for target pests, minimizing their impact on non-target organisms and the environment.

Q & A

Q. Key Data :

MethodOutcome (Example)Reference
Patch-clampAaIT increases Na+ current duration by 80% in Manduca sexta neurons
Mutagenesis (Drosophila Nav)Mutation at residue E1619 reduces AaIT binding affinity by 95%

Advanced Research Question: How can conflicting data on AaIT's species-specific toxicity be systematically resolved?

Discrepancies in toxicity (e.g., 22x vs. 9x lethality differences in Manduca sexta vs. Aedes aegypti) may arise from variations in receptor accessibility, toxin delivery efficiency, or experimental design. Methodological approaches include:

  • Comparative binding assays : Quantify AaIT affinity across species using surface plasmon resonance (SPR) .
  • Structural modeling : Predict Nav-AaIT interactions via cryo-EM or molecular docking to identify species-specific binding motifs .
  • In vivo bioassays : Standardize toxin administration routes (e.g., intrahemocoelic injection vs. oral delivery) to control for delivery variables .

Q. Example Workflow :

Perform SPR to compare AaIT binding kinetics for D. punctatus vs. A. albopictus Nav channels.

Validate findings with electrophysiology on heterologously expressed channels.

Correlate in vitro data with LT50 values from fungal spore delivery experiments .

Basic Research Question: What are the standard protocols for recombinant expression of AaIT in entomopathogenic fungi, and how is secretion efficiency quantified?

AaIT is expressed in fungi (e.g., Beauveria bassiana) via codon-optimized synthetic genes fused to secretion signals (e.g., Mcl1). Key steps:

  • Gene synthesis : Use host-preferred codons to enhance expression .
  • Electroporation : Transform linearized plasmid pBARGPE1-AaIT into fungal protoplasts .
  • Quantification : ELISA or Western blot to measure extracellular AaIT in fungal supernatants .

Q. Critical Parameters :

ParameterOptimal Value (Example)Reference
Codon adaptation index (CAI)>0.8 for B. bassiana
Secretion signalMcl1 signal peptide for extracellular yield

Advanced Research Question: How can nanoparticle delivery systems for AaIT be optimized to balance toxicity and immunogenicity?

Chitosan nanoparticles (NPs) or virus-like particles (VLPs) improve AaIT stability and targeted delivery. Optimization strategies:

  • Particle size tuning : Use dynamic light scattering (DLS) to achieve 50–100 nm NPs for hemolymph penetration .
  • Surface functionalization : Conjugate ligands (e.g., lectins) to enhance binding to insect midgut receptors .
  • Toxicity screening : Compare LD50 of free AaIT vs. NP-AaIT in non-target organisms (e.g., Galleria mellonella) .

Q. Data from :

  • Chitosan NPs reduced AaIT immunogenicity by 40% in murine models while maintaining insecticidal efficacy .

Advanced Research Question: What computational and experimental methods are used to map antigenic epitopes of AaIT for antibody neutralization studies?

Epitope mapping combines structural biology and immunoassays:

  • X-ray crystallography : Resolve AaIT-antibody complexes to identify binding interfaces .
  • Phage display libraries : Screen single-domain antibodies (VHHs) for neutralizing clones .
  • In vivo neutralization : Inject VHH-AaIT complexes into Swiss mice to assess survival rates .

Q. Key Finding :

  • VHH clones targeting AaIT's alpha-helical domain neutralized 100% of toxin activity in mice .

Basic Research Question: How do researchers validate the stability of AaIT in engineered fungal strains under varying environmental conditions?

Stability assays include:

  • Thermal stress tests : Incubate fungal spores at 25°C vs. 37°C and measure AaIT degradation via HPLC .
  • UV exposure : Quantify toxin half-life under simulated field conditions .
  • Long-term storage : Assess viability of AaIT-expressing spores after 6–12 months at 4°C .

Advanced Research Question: What experimental designs address potential off-target effects of AaIT in non-insect models?

  • Cross-reactivity assays : Test AaIT on mammalian Nav channels (e.g., rat NaV1.4) using patch-clamp .
  • Transcriptomics : Compare gene expression profiles in AaIT-exposed insects vs. non-target organisms .
  • Ecological risk assessment : Monitor fungal-AaIT persistence in soil microcosms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.